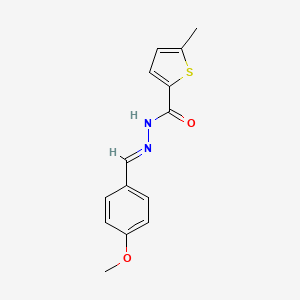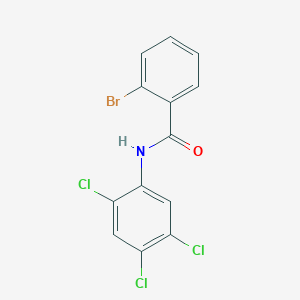
3-chloro-N-(1,1-dimethylpropyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1,1-dimethylpropyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B-cells, making it an attractive target for the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 works by selectively inhibiting the activity of BTK, a protein kinase that is essential for the development and activation of B-cells. BTK is involved in the signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B-cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the activation of B-cells and reduce the production of cytokines, which are involved in the inflammatory response. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its potency and selectivity for BTK, making it an attractive target for the treatment of various diseases. However, one of the limitations of TAK-659 is its potential toxicity, which may limit its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 for different diseases.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 as a combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Another direction is the development of more potent and selective BTK inhibitors that may have fewer side effects. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in clinical settings.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide). The resulting intermediate is then subjected to further reactions, including chlorination and amidation, to yield the final product.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in reducing the severity of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methylbutan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-4-14(2,3)16-13(17)12-11(15)9-7-5-6-8-10(9)18-12/h5-8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFJWJQHYHISNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methylbutan-2-yl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)


![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)